Cas no 84522-35-0 (3-((2,2-Dimethoxyethyl)thio)propene)

3-((2,2-Dimethoxyethyl)thio)propene is a sulfur-containing organic compound characterized by its thioether and acetal functional groups. This versatile intermediate is primarily utilized in organic synthesis, particularly in the preparation of complex molecules due to its reactive thioether moiety and masked aldehyde functionality. The dimethoxyethyl group enhances stability while allowing controlled deprotection under mild acidic conditions, making it valuable for stepwise synthetic strategies. Its propene backbone further facilitates functionalization via addition or polymerization reactions. The compound’s balanced reactivity and stability make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise molecular modifications are required. Proper handling under inert conditions is recommended to maintain integrity.
3-((2,2-Dimethoxyethyl)thio)propene structure
84522-35-0 structure
Product Name:3-((2,2-Dimethoxyethyl)thio)propene
CAS No:84522-35-0
MF:C7H14O2S
MW:162.249861240387
CID:723176
PubChem ID:3019930
Update Time:2025-06-15

3-((2,2-Dimethoxyethyl)thio)propene Chemical and Physical Properties

Names and Identifiers

    • 1-Propene,3-[(2,2-dimethoxyethyl)thio]-
    • 3-(2,2-dimethoxyethylsulfanyl)prop-1-ene
    • 3-[(2,2-Dimethoxyethyl)sulphanyl]prop-1-ene
    • Allylmercaptoacetaldehyde dimethyl acetal
    • 0E5FTM283Q
    • DTXSID70233520
    • NS00038536
    • EINECS 283-030-9
    • 3-((2,2-DIMETHOXYETHYL)THIO)-1-PROPENE
    • SCHEMBL10917398
    • 84522-35-0
    • 3-((2,2-DIMETHOXYETHYL)SULFANYL)PROP-1-ENE
    • AKOS040768436
    • 1-PROPENE, 3-((2,2-DIMETHOXYETHYL)THIO)-
    • UNII-0E5FTM283Q
    • 3-[(2,2-dimethoxyethyl)thio]propene
    • ALTIZIDE IMPURITY B [EP IMPURITY]
    • 3-((2,2-Dimethoxyethyl)thio)propene
    • Inchi: 1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3
    • InChI Key: JGGFJNSRWHKYOY-UHFFFAOYSA-N
    • SMILES: S(CC=C)CC(OC)OC

Computed Properties

  • Exact Mass: 162.071
  • Monoisotopic Mass: 162.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 81.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 0.975±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 201.4±35.0 ºC (760 Torr),
  • Flash Point: 75.6±25.9 ºC,
  • Refractive Index: 1.461
  • Solubility: Slightly soluble (23 g/l) (25 º C),

3-((2,2-Dimethoxyethyl)thio)propene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000843
3-((2,2-Dimethoxyethyl)thio)propene
84522-35-0 European Pharmacopoeia (EP) Reference Standard
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Additional information on 3-((2,2-Dimethoxyethyl)thio)propene

3-((2,2-Dimethoxyethyl)thio)propene: A Comprehensive Overview

3-((2,2-Dimethoxyethyl)thio)propene (CAS No. 84522-35-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique thioether functional group and dimethoxyethyl substituent, offers a range of applications and potential uses in various scientific and industrial contexts.

The molecular structure of 3-((2,2-Dimethoxyethyl)thio)propene is composed of a propene backbone with a thioether linkage to a 2,2-dimethoxyethyl group. This configuration imparts specific chemical properties that make it an interesting candidate for both synthetic and biological studies. The presence of the thioether group can influence the compound's reactivity and stability, making it suitable for a variety of chemical reactions and transformations.

In recent years, the study of 3-((2,2-Dimethoxyethyl)thio)propene has been enriched by advancements in computational chemistry and experimental techniques. Researchers have utilized sophisticated methods such as density functional theory (DFT) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the electronic structure and conformational behavior of this compound. These studies have provided valuable insights into its potential as a building block for more complex molecules.

The biological activity of 3-((2,2-Dimethoxyethyl)thio)propene has also been a subject of interest. Preliminary studies suggest that this compound may exhibit certain pharmacological properties, including antioxidant and anti-inflammatory effects. These findings have prompted further investigations into its potential therapeutic applications. For instance, researchers are exploring its role in modulating cellular signaling pathways and its impact on various disease models.

In the pharmaceutical industry, 3-((2,2-Dimethoxyethyl)thio)propene is being evaluated as an intermediate in the synthesis of novel drugs. Its unique chemical structure allows for the introduction of functional groups that can enhance the bioavailability and efficacy of drug candidates. Additionally, the compound's stability under various conditions makes it a reliable choice for large-scale production processes.

The environmental impact of 3-((2,2-Dimethoxyethyl)thio)propene is another area of ongoing research. Scientists are investigating its biodegradability and potential effects on ecosystems to ensure its safe use in industrial applications. Initial studies indicate that the compound degrades relatively quickly under natural conditions, reducing the risk of long-term environmental contamination.

In conclusion, 3-((2,2-Dimethoxyethyl)thio)propene (CAS No. 84522-35-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and favorable chemical properties make it an attractive candidate for further exploration and development. As research continues to advance, the potential benefits and uses of this compound are likely to expand, contributing to advancements in multiple scientific disciplines.

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